1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a urea-based compound featuring a benzo[d][1,3]dioxol (benzodioxole) moiety and a morpholinopyridazinyl-phenyl group. The benzodioxole group is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and enhanced binding affinity to biological targets. The urea linker (-NH-C(=O)-NH-) provides hydrogen-bonding capabilities, which can enhance interactions with enzymatic active sites or protein domains .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c28-22(24-17-5-7-19-20(13-17)31-14-30-19)23-16-3-1-15(2-4-16)18-6-8-21(26-25-18)27-9-11-29-12-10-27/h1-8,13H,9-12,14H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLMISWWESHWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on various studies, highlighting its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : 366.42 g/mol
- IUPAC Name : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T-cell proliferation.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of phenyl urea compounds exhibit significant inhibitory activity against IDO1. For instance, a study synthesized various phenyl urea derivatives and evaluated their potency against IDO1 and tryptophan 2,3-dioxygenase (TDO). Among these compounds, several showed promising inhibitory effects, suggesting that modifications to the urea moiety can enhance biological activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways. The presence of the benzo[d][1,3]dioxole moiety is believed to contribute to this activity by enhancing cellular uptake and bioavailability .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the urea group significantly influence biological activity. For example:
- Substituents on the benzo[d][1,3]dioxole enhance binding affinity to target enzymes.
- The morpholinopyridazine moiety plays a crucial role in improving selectivity towards IDO1.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Structural Analog: (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(5-((E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one (Compound 12)
- Key Similarities :
- Shares the benzodioxole moiety, which contributes to π-π stacking and hydrophobic interactions.
- Contains a piperazine linker , analogous to the morpholine group in the target compound, both of which enhance solubility and modulate pharmacokinetics.
- Key Differences: Core Structure: Compound 12 is a bichalcone (α,β-unsaturated ketone), whereas the target compound is a urea derivative. Pharmacological Activity: Compound 12 exhibits NF-κB inhibition and cytotoxicity via Fas/CD95-dependent apoptosis, while the target urea compound’s mechanism remains uncharacterized in the provided evidence .
Chlorophenyl Derivatives (Compounds 13 and 14)
- Compound 13 : (E)-3-(2-Chlorophenyl)-1-(4-(4-(5-((E)-3-(2-chlorophenyl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one.
- Compound 14 : (E)-3-(2,4-Dichlorophenyl)-1-(4-(4-(5-((E)-3-(2,4-dichlorophenyl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one.
- Synthetic Yield: Compound 13 (57% yield) and Compound 14 (53% yield) have lower yields than Compound 12 (62%), suggesting steric or electronic challenges in their synthesis.
Data Table: Comparative Analysis
| Parameter | Target Urea Compound | Compound 12 | Compound 13 | Compound 14 |
|---|---|---|---|---|
| Core Structure | Urea linker | Bichalcone (α,β-unsaturated ketone) | Bichalcone (α,β-unsaturated ketone) | Bichalcone (α,β-unsaturated ketone) |
| Key Moieties | Benzodioxole, morpholinopyridazine | Benzodioxole, piperazine | 2-Chlorophenyl, piperazine | 2,4-Dichlorophenyl, piperazine |
| Hydrogen-Bonding Sites | Urea (-NH-C(=O)-NH-) | Ketone (-C=O), hydroxyl (-OH) | Ketone (-C=O), hydroxyl (-OH) | Ketone (-C=O), hydroxyl (-OH) |
| Reported Activity | Not specified in evidence | NF-κB inhibition, cytotoxic | NF-κB inhibition, cytotoxic | NF-κB inhibition, cytotoxic |
| Synthetic Yield | Not reported | 62% | 57% | 53% |
Research Findings and Mechanistic Insights
- Bichalcone Analogs (Compounds 12–14) :
- Target Urea Compound: The urea group may engage in hydrogen bonding with kinase ATP-binding pockets or protein-protein interaction interfaces.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
